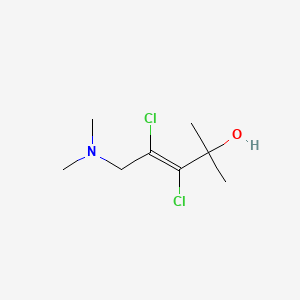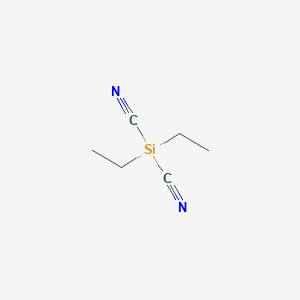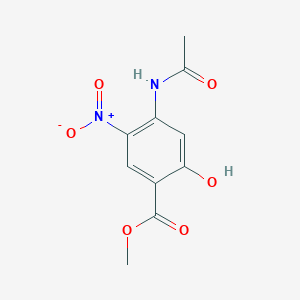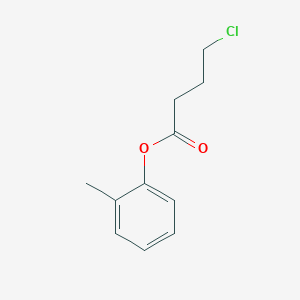
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol is an organic compound characterized by its unique structure, which includes two chlorine atoms, a dimethylamino group, and a hydroxyl group attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloro-2-methylpent-3-en-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentene backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), dimethylamine (CH₃)₂NH
Major Products
Oxidation: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-one
Reduction: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpentane-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol involves its interaction with specific molecular targets within cells. The dimethylamino group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by forming covalent bonds with biological molecules, leading to alterations in cellular function.
類似化合物との比較
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol can be compared with other similar compounds, such as:
(E)-3,4-Dichloro-2-methylpent-3-en-2-ol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(E)-3,4-Dichloro-5-(methylamino)-2-methylpent-3-en-2-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its interaction with biological targets.
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylbut-3-en-2-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of the dimethylamino group in this compound makes it unique, as it enhances the compound’s ability to interact with various molecular targets, potentially increasing its efficacy in scientific and industrial applications.
特性
CAS番号 |
100156-16-9 |
|---|---|
分子式 |
C8H15Cl2NO |
分子量 |
212.11 g/mol |
IUPAC名 |
(E)-3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C8H15Cl2NO/c1-8(2,12)7(10)6(9)5-11(3)4/h12H,5H2,1-4H3/b7-6+ |
InChIキー |
DXRVUFKGHFCHIJ-VOTSOKGWSA-N |
異性体SMILES |
CC(C)(/C(=C(/CN(C)C)\Cl)/Cl)O |
正規SMILES |
CC(C)(C(=C(CN(C)C)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)



![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)


![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
